Geranylamine chemical properties and structure
Geranylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylamine, a primary amine derivative of the monoterpene geraniol (B1671447), presents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its structural similarity to geraniol, a compound with known antitumor and antimicrobial properties, suggests that geranylamine may possess a range of valuable biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of geranylamine. Furthermore, it outlines experimental protocols for its synthesis and analysis and proposes a workflow for the investigation of its biological signaling pathways, a critical step toward elucidating its therapeutic potential.
Chemical Properties and Structure
Geranylamine, systematically named (2E)-3,7-dimethylocta-2,6-dien-1-amine, is a lipophilic primary amine. Its structure is characterized by a C10 isoprenoid chain with two double bonds at the C2 and C6 positions, and a primary amine group at the C1 position. The prevalent isomer is the trans or (E)-isomer at the C2-C3 double bond.
Physicochemical Properties
A summary of the key physicochemical properties of geranylamine is presented in Table 1. As a liquid at room temperature, a melting point is not applicable.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | [1] |
| Synonyms | trans-3,7-Dimethyl-2,6-octadien-1-ylamine, (E)-3,7-Dimethyl-2,6-octadienylamine | [2] |
| CAS Number | 6246-48-6 | |
| Molecular Formula | C₁₀H₁₉N | |
| Molecular Weight | 153.27 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 105 °C at 19 mmHg | |
| Density | 0.829 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.476 | |
| Flash Point | 88 °C (closed cup) | |
| SMILES | CC(=CCC/C(=C/CN)/C)C | |
| InChI | InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |
| InChIKey | AFMZGMJNKXOLEM-JXMROGBWSA-N |
Solubility
| Solvent | Expected Solubility |
| Water | Slightly soluble |
| Ethanol | Miscible |
| Methanol (B129727) | Miscible |
| Acetone | Miscible |
| Chloroform | Miscible |
| Dichloromethane (B109758) | Miscible |
| Ethyl Acetate (B1210297) | Miscible |
| Hexane | Miscible |
Synthesis of Geranylamine
Geranylamine can be synthesized from its corresponding alcohol, geraniol, or from geranyl halides. Two common and effective methods are the Mitsunobu reaction and the Gabriel synthesis. A generalized workflow for the synthesis and purification of geranylamine is depicted below.
Caption: A generalized workflow for the synthesis, purification, and analysis of geranylamine.
Experimental Protocol: Mitsunobu Reaction
The Mitsunobu reaction provides a versatile method for converting primary and secondary alcohols into a variety of functional groups, including primary amines via a phthalimide (B116566) intermediate.[3]
Materials:
-
Geraniol (1.0 eq)
-
Phthalimide (1.2 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine (B178648) hydrate (B1144303) (50-60% in water)
-
Methanol
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate gradient
Procedure:
-
N-Geranylphthalimide Synthesis:
-
To a flame-dried round-bottom flask under an argon atmosphere, add geraniol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M solution with respect to geraniol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-geranylphthalimide.[4]
-
-
Hydrazinolysis:
-
Dissolve the purified N-geranylphthalimide (1.0 eq) in methanol (approximately 0.2 M).
-
Add hydrazine hydrate (18.0 eq) to the solution under an argon atmosphere.
-
Stir the mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through Celite to remove the phthalhydrazide (B32825) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude geranylamine.
-
Further purification can be achieved by column chromatography.[4]
-
Experimental Protocol: Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination.[5]
Materials:
-
Geranyl bromide (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine hydrate (50-60% in water)
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient with triethylamine (B128534)
Procedure:
-
N-Geranylphthalimide Synthesis:
-
In a round-bottom flask, dissolve geranyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF (approximately 0.5 M).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude N-geranylphthalimide.
-
-
Hydrazinolysis:
-
Follow the hydrazinolysis procedure as described in the Mitsunobu reaction protocol (Section 2.1, step 2).
-
-
Purification of Geranylamine:
-
Purify the crude geranylamine by flash column chromatography on silica gel. To prevent the amine from sticking to the acidic silica, the column can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1-2%).
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10%) containing 1% triethylamine.[6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analytical Characterization
The identity and purity of synthesized geranylamine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified geranylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[7]
-
If the sample contains any solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a sample concentration of 50-100 mg may be required for a good signal-to-noise ratio.[8]
Expected Chemical Shifts: The ¹H and ¹³C NMR spectra will show characteristic signals for the different protons and carbons in the geranylamine molecule. The exact chemical shifts will be dependent on the solvent used.
Experimental Protocol: HPLC Analysis
Due to the lack of a strong chromophore, direct UV detection of geranylamine can be challenging. Derivatization with a fluorescent tag or the use of an Evaporative Light Scattering Detector (ELSD) are common approaches for the analysis of primary amines.[9]
Method 1: Reversed-Phase HPLC with ELSD
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from, for example, 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
Method 2: Reversed-Phase HPLC with Fluorescence Detection (after derivatization)
-
Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).
-
Procedure: Mix the geranylamine sample with the OPA/thiol reagent in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5) and allow to react for a few minutes at room temperature before injection.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer, pH 6.5).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amine from any byproducts.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
Biological Activity and Signaling Pathways
While the biological activities of geraniol, the precursor to geranylamine, have been extensively studied, there is a notable lack of specific research on the signaling pathways directly modulated by geranylamine. Geraniol is known to exhibit antitumor effects by influencing pathways involved in cell proliferation, apoptosis, and angiogenesis.[10] Given the structural similarity, it is plausible that geranylamine may exhibit similar or unique biological activities.
The primary amine group in geranylamine introduces a key difference in its chemical properties compared to the hydroxyl group of geraniol, which could lead to distinct interactions with biological targets. The amine group can be protonated at physiological pH, potentially influencing its membrane permeability and interactions with proteins.
Proposed Workflow for Investigating Bioactivity
To elucidate the biological effects of geranylamine, a systematic investigation is required. The following workflow outlines a potential approach for screening and characterizing its bioactivity.
Caption: A proposed workflow for the systematic investigation of the biological activities of geranylamine.
Conclusion
Geranylamine is a readily accessible primary amine with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, structure, and detailed protocols for its synthesis and analysis. While direct evidence of its biological signaling pathways is currently limited, the proposed workflow offers a clear roadmap for future research to unlock its therapeutic potential. The structural and chemical properties of geranylamine make it a compelling candidate for further investigation as a novel bioactive compound.
References
- 1. geranyl amine, 6246-48-6 [thegoodscentscompany.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. biotage.com [biotage.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
